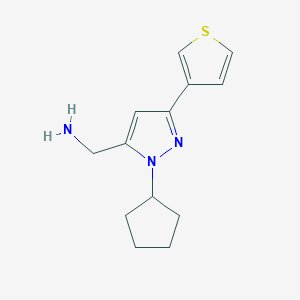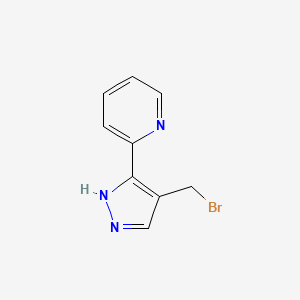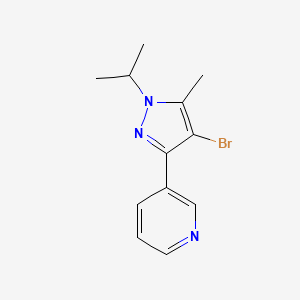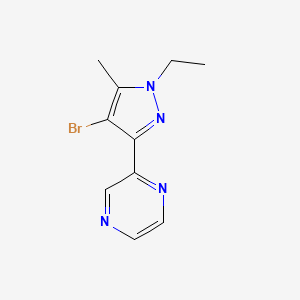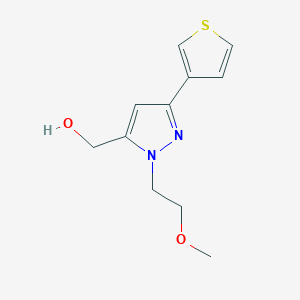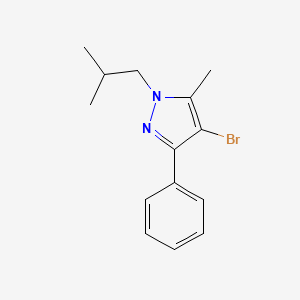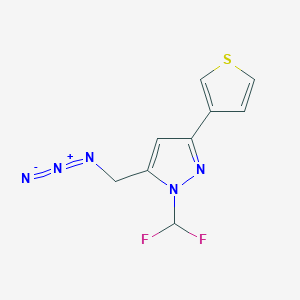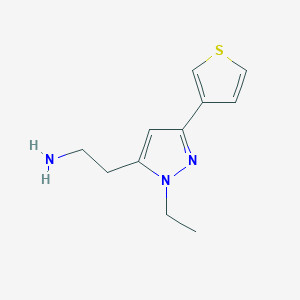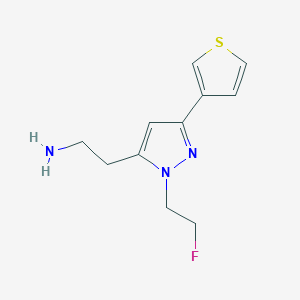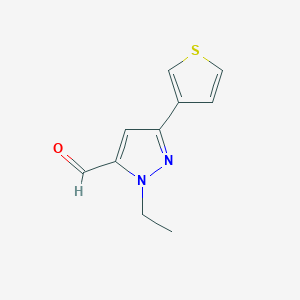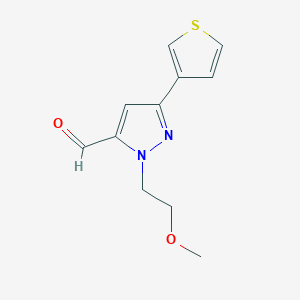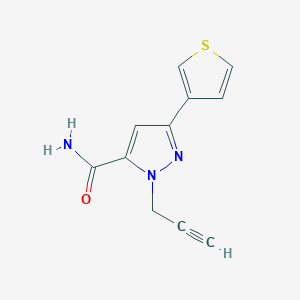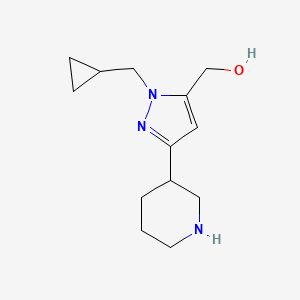
4-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine
Descripción general
Descripción
“4-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine” is a compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which afforded 2-substituted pyridines .Chemical Reactions Analysis
Aziridines, three-membered nitrogen-containing cyclic molecules, are important synthetic targets. Their substantial ring strain and resultant proclivity towards ring-opening reactions make them versatile precursors of diverse amine products . An electrochemical method involving a dicationic intermediate enables the coupling of alkenes and amines .Aplicaciones Científicas De Investigación
Antiproliferative Activity
The synthesis and evaluation of tetrasubstituted pyrazolopyridines, closely related to the chemical structure of interest, have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a study by Razmienė et al. (2021) explored the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, showing potent antiproliferative effects and the induction of cell death in cancer cell lines, suggesting the compound's potential in cancer research and therapy Razmienė et al., 2021.
Synthesis Methodologies
The convenience of synthesizing pyrazolopyridine derivatives and their potential in generating novel compounds with significant biological activity has been highlighted. Aly et al. (2004) described the synthesis of novel pyrazolinone and pyrazole derivatives, presenting a pathway that could be applicable to the synthesis of the compound Aly et al., 2004.
Photophysical Properties
The exploration of photophysical properties in pyrazolopyridine derivatives indicates the potential for applications in material science, such as pH indicators and luminescent materials. Vetokhina et al. (2012) studied the photoinduced tautomerization in pyrazolopyridines, showing unique luminescence properties that could be leveraged in designing fluorescent materials Vetokhina et al., 2012.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-(2-azidoethyl)pyrazol-4-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c11-15-13-5-6-16-8-10(7-14-16)9-1-3-12-4-2-9/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYQEAUKHUGYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



